1-Chloro-6-methoxy-3-methylnaphthalene

Enzymology Drug Discovery Selectivity Screening

Researchers requiring a precisely substituted naphthalene scaffold for CNS drug discovery often face inconsistent reactivity with generic building blocks. 1-Chloro-6-methoxy-3-methylnaphthalene (CAS 137343-63-6) solves this with a defined orthogonal reactivity profile. - **Differentiated Selectivity:** Exhibits negligible sEH inhibition (IC₅₀ > 10,000 nM), serving as an ideal negative control to validate target engagement and eliminate false positives in HTS campaigns. - **Optimized CNS Physicochemistry:** With a predicted cLogP of 3.81 and low MW (206.67 g/mol), this fragment aligns with the Rule of 3, offering a superior starting point for building brain-penetrant compound libraries. - **Reliable Supply:** Sourced with batch-to-batch consistency to ensure reproducible synthetic outcomes in cross-coupling and late-stage functionalization.

Molecular Formula C12H11ClO
Molecular Weight 206.67 g/mol
CAS No. 137343-63-6
Cat. No. B14271616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-methoxy-3-methylnaphthalene
CAS137343-63-6
Molecular FormulaC12H11ClO
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)OC)C(=C1)Cl
InChIInChI=1S/C12H11ClO/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-7H,1-2H3
InChIKeyIEMQCXLJUVFHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-methoxy-3-methylnaphthalene Technical Baseline


1-Chloro-6-methoxy-3-methylnaphthalene is a trisubstituted naphthalene derivative (molecular formula C₁₂H₁₁ClO, molecular weight 206.67 g/mol) characterized by a chloro group at the 1-position, a methoxy group at the 6-position, and a methyl group at the 3-position [1]. It is categorized as a chloro-methoxy-methylnaphthalene within the broader class of substituted naphthalenes . While its fundamental identity is recorded in authoritative chemical registries [1], its scientific and industrial utility arises not from ubiquitous functionality, but from its specific substitution pattern. This pattern creates a distinct physicochemical and biological profile that differentiates it from more common naphthalene building blocks, making it a specialized candidate for selective synthetic and assay applications.

1
Trisubstituted naphthalene scaffold for selective synthetic elaboration
2
Reported lack of sEH inhibition supports negative control application
3
Predicted CNS-penetrant fragment profile (cLogP 2–5, low PSA)

Why Generic Substitution Fails for 1-Chloro-6-methoxy-3-methylnaphthalene


Generic substitution fails because the precise 1-chloro-6-methoxy-3-methyl substitution pattern on the naphthalene core dictates a unique combination of electronic and steric properties not found in simpler analogs like 1-chloronaphthalene or 2-methoxynaphthalene [1]. The interplay between the electron-donating methoxy group (+M effect), the weakly activating methyl group (+I effect), and the electron-withdrawing chloro group (-I effect) creates a specific reactivity profile for electrophilic and nucleophilic aromatic substitution [2]. Furthermore, this compound exhibits a distinct lack of inhibitory activity against key biological targets such as soluble epoxide hydrolase (sEH) [3], a property that starkly contrasts with other naphthalene-based inhibitors. Replacing it with a structurally similar but electronically different analog would therefore alter both the chemical outcome in multi-step syntheses and the biological profile in assay systems, potentially leading to false negatives or off-target effects.

This compound
1-Cl-6-OMe-3-Me pattern: unique electronic interplay of +M, +I, –I effects directs specific reactivity and bioactivity.
Simple naphthalenes
1-chloronaphthalene or 2-methoxynaphthalene exhibit different directing effects and may alter synthetic outcomes.
This compound
Negligible sEH inhibition (reported IC₅₀ >10 µM) avoids interference in sEH-targeted assays.
sEH-inhibitor naphthalenes
Potent naphthalene-based sEH inhibitors could introduce false positives; substitution may compromise selectivity.

Selection Evidence for 1-Chloro-6-methoxy-3-methylnaphthalene


Negligible sEH Inhibition for Assay Selectivity

This compound demonstrates negligible inhibitory activity against human recombinant soluble epoxide hydrolase (sEH), with an IC₅₀ > 10,000 nM [1]. This is in stark contrast to potent naphthalene-based sEH inhibitors such as those described in the patent literature, which can exhibit IC₅₀ values as low as 0.4 nM [2]. The >25,000-fold difference in potency makes it a uniquely suitable negative control for assays where sEH inhibition is an undesired off-target effect.

sEH Inhibition
Cross-study comparable
IC₅₀ >10,000 nM
>25,000-fold vs potent inhibitor
Supports negative control selection
Reported enzymatic assay context
Enzymology Drug Discovery Selectivity Screening

Lipophilicity and PSA for BBB Penetration

The predicted partition coefficient (cLogP) for 1-Chloro-6-methoxy-3-methylnaphthalene is 3.81, with a Polar Surface Area (PSA) of 9.23 Ų . For comparison, a simple unsubstituted naphthalene has a cLogP of ~3.3 [1]. The elevated cLogP indicates a modest increase in lipophilicity due to the chloro, methoxy, and methyl substituents, which can be advantageous for membrane permeability. Combined with its very low PSA, this compound fits within the optimal physicochemical space for crossing the blood-brain barrier (typically cLogP 2-5 and PSA < 90 Ų), a desirable property for CNS-targeting research and a differentiator from more polar naphthalene analogs.

CNS Profile
Class-level inference
cLogP 3.81, PSA 9.23 Ų
CNS-penetrant fragment fit
Predicted physicochemical property
Medicinal Chemistry ADME Computational Chemistry

Unique Regioselective Functionalization Profile

The substitution pattern on the naphthalene ring directs electrophilic aromatic substitution (EAS) to specific positions. The strong electron-donating methoxy group at C6 is a powerful ortho/para-director, activating positions 5 and 7. The methyl group at C3 weakly activates positions 2 and 4. The chloro group at C1, while deactivating, is an ortho/para-director. This contrasts sharply with a compound like 1-chloronaphthalene, which directs EAS primarily to positions 4 and 5, or 2-methoxynaphthalene, which directs to positions 1 and 3 [1]. Therefore, 1-Chloro-6-methoxy-3-methylnaphthalene offers a uniquely predictable and distinct set of reactive sites for further synthetic elaboration, a property not shared by simpler or differently substituted naphthalene building blocks.

Regioselectivity
Class-level inference
EAS directed to positions 5,7
Differs from 1-chloronaphthalene
Enables orthogonal synthetic access
Class-level directing effects
Organic Synthesis Regioselectivity Building Block

1-Chloro-6-methoxy-3-methylnaphthalene Application Scenarios


sEH Assay Negative Control

Given its quantitatively demonstrated lack of sEH inhibitory activity (IC₅₀ > 10,000 nM) [1], this compound is ideally suited as a negative control in high-throughput screening campaigns or mechanistic studies targeting sEH. Its inclusion ensures that observed biological effects are specific to target engagement and not due to nonspecific naphthalene-related activity, a critical requirement for robust data interpretation in drug discovery programs.

CNS Drug Discovery Scaffold

The predicted physicochemical profile (cLogP 3.81, PSA 9.23 Ų) positions this compound as a high-quality, brain-penetrant fragment or scaffold. Its low molecular weight (206.67 g/mol) and calculated properties align with the 'Rule of 3' for fragment-based drug discovery. Researchers can leverage this core to build focused libraries for CNS targets, exploring structure-activity relationships (SAR) with a higher probability of achieving favorable ADME properties.

Key Intermediate for Orthogonal Functionalization

The specific substitution pattern provides a well-defined roadmap for further synthetic transformations. The chloro group at C1 serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group at C6 can be deprotected to a phenol for further functionalization. The methyl group at C3 offers opportunities for oxidation or radical reactions. This orthogonal reactivity profile enables the construction of diverse and complex naphthalene-containing molecules that are otherwise challenging to access [2].

Agrochemical Discovery Building Block

Naphthalene derivatives are a known class of agrochemical leads with herbicidal and fungicidal activities. The unique substitution pattern of 1-Chloro-6-methoxy-3-methylnaphthalene provides a distinct electronic and steric signature that can be explored for novel modes of action against agricultural pests, differentiating it from common naphthalene building blocks that may have already been extensively mined in this space .

Application
Selection Property
Validation Focus
sEH Assay Negative Control
Lack of sEH inhibitory activity
Selectivity control validation
CNS Research Scaffold
Predicted cLogP/PSA profile
CNS penetrance assessment
Orthogonal Functionalization
Regioselective substitution pattern
Synthetic route feasibility
Agrochemical Discovery Building Block
Unique naphthalene substitution
Activity screening context

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12 linked technical documents
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